Molecular Weight and Lipophilicity Control Relative to Demethylated and De-ethylated Analogs
The 3-ethyl and 6-methoxy substituents collectively increase the molecular weight to 193.20 g·mol⁻¹ and raise the calculated log P relative to the unsubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one (MW 135.12 g·mol⁻¹, CAS 29274-22-4) and the 6-methoxy-only analog (MW 165.15 g·mol⁻¹, CAS 1934459-70-7) . While no direct head-to-head biochemical comparison has been published for this specific compound, the class-level SAR indicates that the ethyl group contributes to a ~0.5–1.0 log unit increase in lipophilicity per additional methylene unit, which can enhance passive membrane permeability at the expense of aqueous solubility [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 193.20 g·mol⁻¹; cLogP ~1.2 (estimated) |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one (MW 135.12 g·mol⁻¹; cLogP ~0.0); 6-methoxy-pyrazolo[1,5-a]pyrimidin-5-one (MW 165.15 g·mol⁻¹; cLogP ~0.5) |
| Quantified Difference | MW increment of +58.08 g·mol⁻¹ vs. unsubstituted and +28.05 g·mol⁻¹ vs. 6-methoxy analog; estimated cLogP increase of +1.2 and +0.7 log units, respectively. |
| Conditions | Calculated physicochemical properties based on chemical structure; no experimental partition coefficient data available. |
Why This Matters
The increased molecular weight and lipophilicity may improve passive cell permeability compared to smaller analogs, but procurement decisions should consider the trade-off with solubility, a factor critical for in vitro assay compatibility.
- [1] Thumar, N. M.; Kaneria, A. A.; Vadodaria, M.; Ladva, K. Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Int. Lett. Chem. Phys. Astron. 2016, 65, 11–26. View Source
